molecular formula C13H19ClN2O4S B2934059 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide CAS No. 853725-36-7

2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide

Cat. No.: B2934059
CAS No.: 853725-36-7
M. Wt: 334.82
InChI Key: BISJRGFZKYGDPM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O4S/c1-4-16(5-2)21(18,19)10-6-7-12(20-3)11(8-10)15-13(17)9-14/h6-8H,4-5,9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISJRGFZKYGDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide typically involves the reaction of 2-methoxy-5-(diethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chloroacetamide Derivatives

a. Heterocyclic Ring Modifications

2-Chloro-N-[5-(4-Fluorobenzyl)-Thiazol-2-yl]-Acetamide (CAS 450360-92-6):

  • Structure : Features a thiazole ring linked to a 4-fluorobenzyl group.
  • Molecular Weight : 284.74 g/mol.
  • Key Differences : Replacement of the sulfamoyl and sulfanyl groups with a thiazole ring reduces hydrogen-bonding capacity (Topological Polar Surface Area, TPSA: 70.2 vs. higher for the target compound). This may lower solubility but enhance membrane permeability .

2-Chloro-N-{[5-(4-Chlorophenyl)Furan-2-yl]Methyl}Acetamide: Structure: Contains a furan ring substituted with a 4-chlorophenyl group. Molecular Weight: 284.13 g/mol. This compound’s smaller size (vs. 447.4 g/mol for the target) may improve pharmacokinetic properties .

b. Sulfonamide and Sulfanyl Group Analogs

2-Chloro-N-(5-Phenyl-[1,3,5]-Oxadiazol-2-yl)-Acetamide: Synthesis: Derived from 2-amino-5-phenyl-1,3,4-oxadiazole and chloroacetyl chloride . Key Differences: The oxadiazole ring replaces the sulfamoyl group, altering electronic properties and binding affinity. Oxadiazoles are known for metabolic stability but may reduce solubility .

2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide: Activity: Demonstrated anticancer effects (IC₅₀ = 1.8 µM on Caco-2 cells).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiazole Derivative Furan Derivative
Molecular Weight (g/mol) 447.4 284.74 284.13
Hydrogen Bond Acceptors 5 4 3
TPSA (Ų) ~100 (estimated) 70.2 70.2
LogP ~3.5 (estimated) 3.1 3.0

Implications :

  • The target compound’s higher molecular weight and TPSA suggest lower bioavailability but stronger target binding via hydrogen bonding.
  • Simpler analogs (e.g., thiazole, furan derivatives) may exhibit better absorption but reduced specificity .

Biological Activity

Overview

2-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its structure allows for various biological interactions, making it a subject of interest for research into its pharmacological properties. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18ClN2O3S
  • Molecular Weight : 320.81 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
  • Protein Interactions : The compound is known to affect protein functions, which may lead to alterations in cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that it possesses significant antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in cellular models, suggesting its use in treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, though further research is needed to confirm these findings.

Data Table: Biological Activities and Mechanisms

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine levels
AntitumorInhibition of cancer cell proliferation

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria. The results suggest its potential as a broad-spectrum antibiotic.
  • Anti-inflammatory Research :
    • In vitro experiments demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This indicates its potential utility in managing inflammatory diseases.
  • Cancer Cell Line Study :
    • Research involving human cancer cell lines showed that the compound could induce apoptosis and inhibit cell cycle progression. This effect was linked to the downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.

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